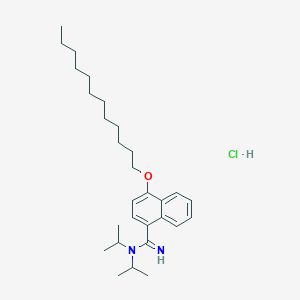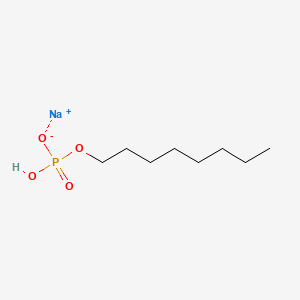
Methanetellurol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanetellurol, also known by its chemical formula CH₃TeH, is an organotellurium compound. It is the simplest organotellurium compound that has been purified in bulk. This compound is classified as a tellurol and is a colorless gas that decomposes to tellurium and methane near room temperature .
Métodos De Preparación
Methanetellurol is prepared by the reduction of dimethyl ditelluride using sodium in liquid ammonia, followed by protonation of the sodium methanetellurolate (CH₃Te⁻Na⁺) with sulfuric acid . The synthetic route can be summarized as follows:
-
Reduction of Dimethyl Ditelluride
Reactants: Dimethyl ditelluride, sodium, liquid ammonia.
Conditions: Low temperature, inert atmosphere.
Reaction: (CH₃Te)₂ + 2 Na → 2 CH₃Te⁻Na⁺
-
Protonation
Reactants: Sodium methanetellurolate, sulfuric acid.
Conditions: Controlled addition of acid.
Reaction: CH₃Te⁻Na⁺ + H₂SO₄ → CH₃TeH + NaHSO₄
Due to its instability and tendency to decompose, this compound is not produced on an industrial scale .
Análisis De Reacciones Químicas
Methanetellurol undergoes several types of chemical reactions, including:
-
Oxidation: : this compound can be oxidized to form tellurium dioxide (TeO₂) and methane (CH₄).
Reagents: Oxygen or other oxidizing agents.
Conditions: Elevated temperatures.
Products: TeO₂, CH₄.
-
Reduction: : this compound can be reduced to elemental tellurium and methane.
Reagents: Reducing agents like hydrogen.
Conditions: High pressure and temperature.
Products: Te, CH₄.
-
Substitution: : this compound can undergo substitution reactions where the tellurium atom is replaced by other atoms or groups.
Reagents: Halogens, alkylating agents.
Conditions: Varies depending on the reagent.
Products: Various organotellurium compounds.
Aplicaciones Científicas De Investigación
Methanetellurol has limited applications due to its instability. it is of interest in scientific research for the following reasons:
Biology and Medicine: Research into organotellurium compounds, including this compound, explores their potential biological activities and therapeutic applications.
Mecanismo De Acción
The mechanism of action of methanetellurol involves its decomposition to tellurium and methane. The molecular targets and pathways are primarily related to its chemical reactivity and interactions with other compounds. This compound’s effects are largely due to the presence of the tellurium atom, which can form various bonds and undergo multiple reactions .
Comparación Con Compuestos Similares
Methanetellurol can be compared with other similar compounds such as methanol (CH₃OH), methanethiol (CH₃SH), and methaneselenol (CH₃SeH). These compounds share a similar structure but differ in the central atom (oxygen, sulfur, selenium, tellurium):
Methanol (CH₃OH): Contains oxygen, is a common alcohol, and is widely used as a solvent and fuel.
Methanethiol (CH₃SH): Contains sulfur, is known for its strong odor, and is used in the chemical industry.
Methaneselenol (CH₃SeH): Contains selenium, is less common, and is studied for its potential biological activities.
This compound is unique due to the presence of tellurium, which imparts distinct chemical properties and reactivity compared to its lighter homologues .
Propiedades
Fórmula molecular |
CH3Te |
|---|---|
Peso molecular |
142.6 g/mol |
InChI |
InChI=1S/CH3Te/c1-2/h1H3 |
Clave InChI |
WIWDJNKCVBRSNP-UHFFFAOYSA-N |
SMILES canónico |
C[Te] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


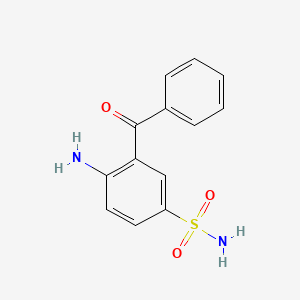

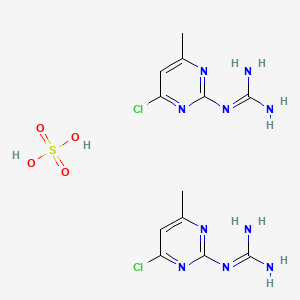
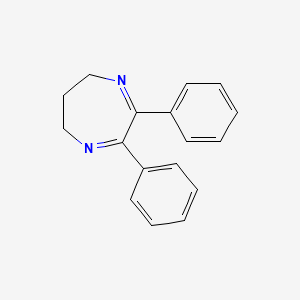
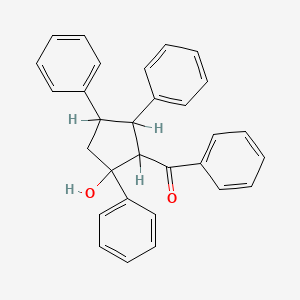
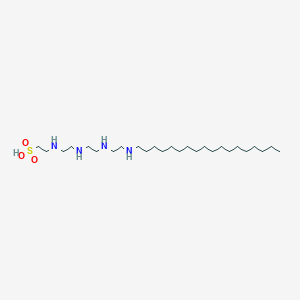


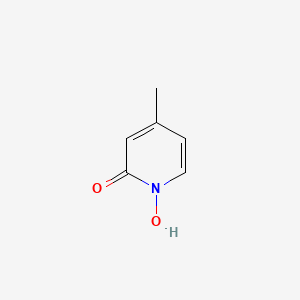
![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)
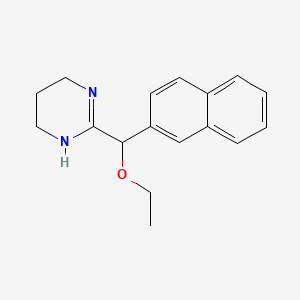
![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)
